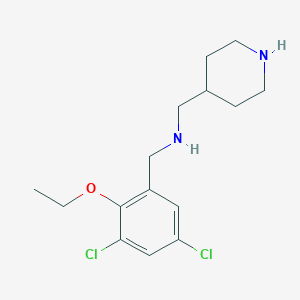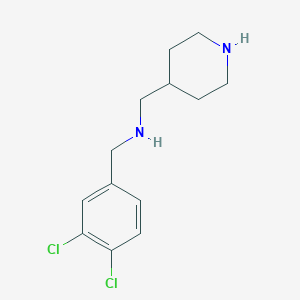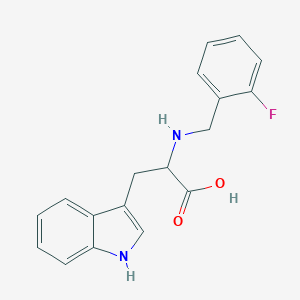![molecular formula C12H11FN6O B499881 N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B499881.png)
N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a fluorophenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps. One common method starts with the preparation of 5-(2-fluorophenyl)furan-2-carbaldehyde, which is then subjected to a series of reactions to introduce the tetrazole and diamine functionalities . The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and furan-containing molecules. Examples are:
- 5-(2-fluorophenyl)-1H-tetrazole
- 2-(2-fluorophenyl)furan
- 1H-tetrazole-5-amine
Uniqueness
What sets N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .
Properties
Molecular Formula |
C12H11FN6O |
|---|---|
Molecular Weight |
274.25g/mol |
IUPAC Name |
1-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C12H11FN6O/c13-10-4-2-1-3-9(10)11-6-5-8(20-11)7-15-19-12(14)16-17-18-19/h1-6,15H,7H2,(H2,14,16,18) |
InChI Key |
LTQLFJJLKKIIRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNN3C(=NN=N3)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNN3C(=NN=N3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(piperidin-4-yl)-N-[4-(propan-2-yl)benzyl]methanamine](/img/structure/B499801.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499802.png)


![1-[4-(methylsulfanyl)phenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499808.png)
![1-{2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499813.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499815.png)
![1-{3-ethoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499816.png)
![1-{3-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499818.png)

![2-{2-chloro-6-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B499821.png)
![1-methyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B499822.png)
![2-Methyl-2-[({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)amino]propan-1-ol](/img/structure/B499823.png)
